molecular formula C19H22ClN5O2S B2744270 1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887219-07-0

1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2744270
CAS No.: 887219-07-0
M. Wt: 419.93
InChI Key: QKPCTMHRDNGDEK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-ethyl-6-hydroxy substituent, a 2-chlorophenyl group, and a piperidine-4-carboxamide side chain. The 2-chlorophenyl moiety is a common pharmacophore in pesticides and pharmaceuticals, often contributing to lipophilicity and target engagement . The piperidine-4-carboxamide group may improve solubility and pharmacokinetic properties, as seen in related compounds .

Properties

IUPAC Name

1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-5-3-4-6-13(12)20)24-9-7-11(8-10-24)17(21)26/h3-6,11,15,27H,2,7-10H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPCTMHRDNGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide, also known by its CAS number 898345-34-1, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and other therapeutic potentials.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₂ClN₅O₂S
  • Molecular Weight : 419.9 g/mol
  • Structure : The compound features a piperidine ring substituted with a carboxamide and a thiazole derivative, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related thiazole and piperidine derivatives have shown:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Against other bacterial strains tested.

These findings suggest that the thiazole moiety may enhance the antibacterial efficacy of the compound through specific interactions with bacterial enzymes or cell membranes.

Enzyme Inhibition

The compound's structural components indicate potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have been studied for their ability to inhibit AChE, which is vital in treating neurodegenerative diseases like Alzheimer's. The IC₅₀ values for related structures ranged from 0.63 µM to 6.28 µM, indicating strong inhibitory potential.
CompoundIC₅₀ (µM)Target
Compound A0.63AChE
Compound B2.14AChE
Compound C6.28AChE

These results highlight the importance of further exploring the enzyme inhibition capabilities of this compound.

Urease Inhibition

The compound also shows promise as a urease inhibitor. Urease inhibitors are critical in treating conditions like urinary tract infections and certain types of kidney stones. Studies have indicated that derivatives with similar structures exhibit strong urease inhibition with IC₅₀ values significantly lower than standard inhibitors.

Case Studies

Several studies have been conducted on compounds structurally related to this compound:

  • Study on Thiazole Derivatives :
    • Researchers synthesized various thiazole-containing compounds and assessed their antibacterial and enzyme inhibitory activities.
    • Results showed that compounds with a piperidine core demonstrated enhanced biological activity compared to those without.
  • Piperidine-Based Compounds :
    • A series of piperidine derivatives were evaluated for their pharmacological effects.
    • Many exhibited significant AChE inhibition and antibacterial activity against multiple strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Thiazolo-Triazole Derivatives

Key Compounds :

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Contains dual triazole-thione and chlorophenyl groups. Forms hydrogen-bonded hexamers (N–H···O/S and O–H···S interactions), enhancing crystalline stability . Contrast: The target compound lacks a thione group but introduces a hydroxythiazolo-triazole system, which may alter hydrogen-bonding capacity and solubility.
  • 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(3-chlorophenyl)carbamate ():
    • Shares a triazolo-thiazole core but substitutes the piperidine group with a carbamate-linked ethyl chain.
    • Used in agrochemical research (ZINC01404963, SCHEMBL8024493) .
    • Contrast : The target’s piperidine-4-carboxamide likely offers better metabolic stability compared to carbamate derivatives.
Piperidine-Containing Analogs

Key Compounds :

  • N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (): Features a piperidine carboxamide side chain and a thiazole ring. Designed for proteomic applications, emphasizing the role of carboxamide in target binding . Contrast: The target compound’s hydroxythiazolo-triazole core may confer distinct electronic properties compared to simpler thiazoles.
Agrochemical Triazoles

Key Compounds :

  • Etaconazole and Propiconazole (): Triazole-based fungicides with chlorophenyl and dioxolane groups. Similarity: The 2-chlorophenyl group in the target compound aligns with pesticidal activity trends .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Key Substituents Applications/Notes Evidence ID
Target Compound Thiazolo-triazole 2-Chlorophenyl, Piperidine-4-carboxamide Hypothetical: Kinase inhibition? N/A
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Dual chlorophenyl, Hydrogen-bonded hexamer Crystalline stability studies
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(3-chlorophenyl)carbamate Triazolo-thiazole Carbamate, Ethyl chain Agrochemical research (ZINC01404963)
Etaconazole Triazole Dioxolane, Chlorophenyl Fungicide
Table 2: Hydrogen-Bond Parameters (from )
Interaction Type Donor–Acceptor Distance (Å) Angle (°) Role in Stability
N–H···O 2.89–3.12 145–160 Hexamer formation
O–H···S 3.21 155 Intermolecular bridging
N–H···S 3.34 158 Stabilizes crystal packing

Key Research Findings and Implications

  • Hydrogen Bonding : The target compound’s hydroxythiazolo-triazole core may form weaker hydrogen bonds compared to the thione derivative in , affecting crystallinity .
  • Synthetic Challenges : The fusion of thiazolo-triazole with a piperidine carboxamide likely requires multi-step protocols, similar to those in but with stricter regioselectivity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation. For analogous thiazolo-triazole derivatives, Biginelli reactions or cyclization of thioureas with aldehydes and ketones under acidic conditions are common. Solvent choice (e.g., PEG-400) and catalysts (e.g., Bleaching Earth Clay at pH 12.5) significantly influence yield and purity. Reaction temperatures (70–80°C) and post-synthetic purification via recrystallization (e.g., using water or acetic acid) are critical steps .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Reaction parameters such as solvent polarity, temperature gradients, and catalyst loading must be systematically tested. For example, PEG-400 enhances reaction homogeneity in heterocyclic syntheses, while elevated temperatures (70–80°C) accelerate cyclization. TLC monitoring ensures reaction completion, and stoichiometric adjustments (e.g., 1:1 molar ratios of intermediates) minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like hydroxyl (-OH), amide (C=O), and aromatic C-H stretches.
  • ¹H NMR : Resolves substituent environments (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, piperidine methylenes at δ 2.5–3.0 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~170 ppm) and thiazolo-triazole ring carbons.
  • Mass Spectrometry : Validates molecular weight (e.g., via HRMS or ESI-MS) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the thiazolo-triazole core) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of functional groups. For example, replacing the 2-ethyl group with bulkier alkyl chains may alter lipophilicity and membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while in vitro assays (e.g., enzyme inhibition) validate activity changes. Comparative analysis with analogs (e.g., pyrimidine or oxazole derivatives) highlights pharmacophore requirements .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurities. Reproducibility checks under standardized protocols (e.g., OECD guidelines) are critical. Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) confirm target engagement. Metabolite profiling (LC-MS) rules out off-target effects .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates compound-protein interactions over time (e.g., RMSD plots to assess stability).
  • Quantum Mechanics (QM) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Pharmacophore Mapping : Identifies essential moieties (e.g., hydrogen bond donors on the piperidine-carboxamide) for target binding.
    Tools like Schrödinger Suite or MOE integrate these approaches .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Pull-down assays with biotinylated probes identify interacting proteins.
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based MS reveals downstream pathways.
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) provides atomic-resolution interaction maps.
  • In vivo imaging (e.g., PET with radiolabeled analogs) tracks biodistribution .

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